2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid

Purity Analysis Quality Control Synthesis

Unique orthogonal scaffold combining an acid-labile Cbz-protected amine with a free carboxylic acid, enabling selective deprotection for solid-phase peptide synthesis (SPPS) and patented isobaric labeling reagents. NLT 98% purity minimizes side reactions and false positives in high-throughput synthesis. This specific combination of functional groups is essential for applications where simpler derivatives like 1-Cbz-piperazine or (4-benzylpiperazin-1-yl)acetic acid fail due to divergent reactivity. Procure this high-fidelity building block to streamline your synthetic workflow.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 1153907-60-8
Cat. No. B1532036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid
CAS1153907-60-8
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O4/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
InChIKeySTKKSISOELEKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8): Procurement-Specific Identity and Core Specifications


2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8) is a heterocyclic building block characterized by a piperazine core bearing both a benzyloxycarbonyl (Cbz) protecting group and an acetic acid functionality. Its molecular formula is C14H18N2O4, with a molecular weight of 278.3 g/mol . The compound is supplied as a versatile small molecule scaffold and is utilized in research and development settings for the synthesis of more complex molecules . Predicted physicochemical properties include a pKa of 2.40±0.10, a density of 1.270±0.06 g/cm³, and a boiling point of 453.5±45.0 °C .

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8): Why Structural Analogs Are Not Interchangeable in Procurement


Direct substitution of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid with simpler piperazine derivatives like 1-Cbz-piperazine (CAS 31166-44-6) or (4-benzylpiperazin-1-yl)acetic acid (CAS 119929-87-2) is scientifically invalid for many applications due to divergent reactivity profiles. The target compound uniquely combines a Cbz-protected amine with a free carboxylic acid, offering orthogonal synthetic handles. For instance, 1-Cbz-piperazine lacks the acetic acid moiety, limiting its utility in amide coupling or esterification reactions . Conversely, (4-benzylpiperazin-1-yl)acetic acid provides the acid handle but lacks the acid-labile Cbz group, precluding its use in orthogonal protection strategies . As established by the data below, the specific combination of functional groups in CAS 1153907-60-8 dictates its exclusive suitability for particular synthetic routes and labeling applications [1].

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8): Quantified Comparative Data for Scientific Selection


Purity Benchmarking: NLT 98% Specification vs. Common ≥95% Industry Standard

The target compound is commercially available with a certified minimum purity of NLT 98%, as specified by ISO-compliant vendors . In contrast, its closest structural analogs, 1-Cbz-piperazine (CAS 31166-44-6) and (4-benzylpiperazin-1-yl)acetic acid (CAS 119929-87-2), are most commonly supplied at a minimum purity of ≥95% across major suppliers . This represents a significant and quantifiable difference in the baseline purity specification, which is critical for applications requiring high-fidelity building blocks where minimizing side reactions is paramount.

Purity Analysis Quality Control Synthesis

Predicted Physicochemical Differentiation: Increased Density vs. 1-Cbz-Piperazine

The presence of the carboxylic acid group in the target compound results in a predicted density of 1.270±0.06 g/cm³ , which is substantially higher than the experimental density of 1.142 g/mL for the comparator 1-Cbz-piperazine (CAS 31166-44-6) [1]. This difference of approximately 0.128 g/cm³ is a direct consequence of the compound's distinct molecular structure and hydrogen-bonding capacity. Such a property can influence behavior in liquid handling, formulation, and chromatographic separations.

Physicochemical Properties Formulation Chromatography

Orthogonal Synthetic Utility: Patented Application as an N-Substituted Piperazine Acetic Acid Scaffold

The target compound's structure (an N-substituted piperazine acetic acid with a Cbz protecting group) is explicitly covered under the broad claims of patents for isotopically enriched N-substituted piperazine acetic acids, which are useful as intermediates for active esters that function as labeling reagents [1]. In contrast, simpler analogs like 1-Cbz-piperazine (CAS 31166-44-6) cannot serve as direct precursors in the same synthetic pathways to these labeling reagents due to the absence of the essential acetic acid handle. This specific structural combination is a prerequisite for the claimed utility.

Peptide Synthesis Protecting Groups Labeling Reagents

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8): Validated Research and Industrial Application Scenarios Based on Evidence


Synthesis of Orthogonally Protected Peptide and Small Molecule Libraries

The target compound's unique structure, combining an acid-labile Cbz-protected amine with a free carboxylic acid, makes it an ideal building block for solid-phase peptide synthesis (SPPS) and combinatorial chemistry. As supported by the evidence of its high purity (NLT 98%) and its utility as an N-substituted piperazine acetic acid intermediate [1], it can be selectively deprotected under orthogonal conditions, enabling the construction of complex molecular architectures with high fidelity.

Preparation of Isobaric Labeling Reagents for Quantitative Proteomics

Patented applications describe the use of N-substituted piperazine acetic acids, a class to which this compound belongs, as crucial intermediates for generating active esters that serve as isobaric labeling reagents [1]. These reagents are essential for multiplexed quantitative proteomics studies using mass spectrometry. Procuring this specific scaffold allows for the implementation of these patented labeling strategies, a utility not shared by simpler piperazine derivatives like 1-Cbz-piperazine.

High-Throughput Experimentation Requiring High-Purity Building Blocks

For automated high-throughput synthesis platforms, the guaranteed minimum purity of NLT 98% is a critical specification. This higher purity, when compared to the common ≥95% standard for analogs , reduces the likelihood of impurities interfering with sensitive reactions or leading to false positives/negatives in biological assays. This reduces the need for costly and time-consuming post-synthesis purification, making it a more reliable choice for high-throughput workflows.

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